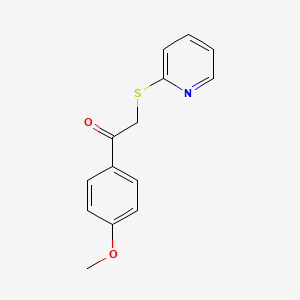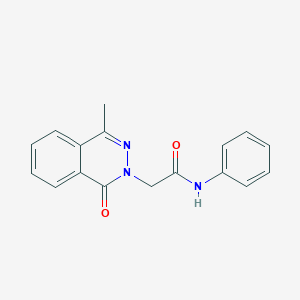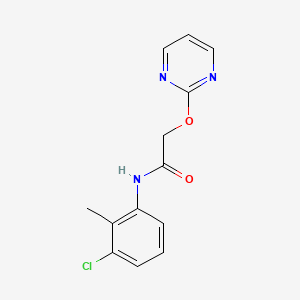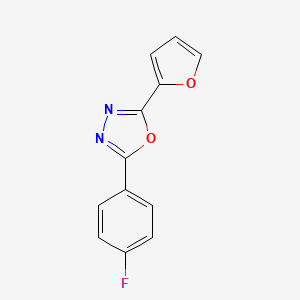
1-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylethanone is a useful research compound. Its molecular formula is C14H13NO2S and its molecular weight is 259.33 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-methoxyphenyl)-2-(2-pyridinylthio)ethanone is 259.06669983 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
1-(4-methoxyphenyl)-2-(2-pyridinylthio)ethanone serves as a precursor or a key intermediate in the synthesis of various chemical compounds. For instance, it has been utilized in the synthesis of Schiff bases, which are known for their wide applications, including corrosion inhibitors for carbon steel in acidic environments. The Schiff base derivatives, such as 2-((pyridin-2-ylimino)methyl)phenol, exhibit significant corrosion inhibition efficiency, which is highly influenced by their chemical structures (Hegazy et al., 2012).
Photophysical Evaluation and Fluorescence
The structural features of 1-(4-methoxyphenyl)-2-(2-pyridinylthio)ethanone analogs have been explored for their potential in creating highly emissive fluorophores. Studies on 2-pyridone tautomeric analogs, including methoxypyridine, reveal that modifications to the substituents can significantly enhance fluorescence properties in both solution and solid states. These findings indicate the potential for developing novel materials for optical applications (Hagimori et al., 2019).
Catalysis and Chemical Reactions
The compound has found use in catalytic processes, such as the enantioselective oxa-Michael addition reaction of ethanone oxime to various α,β-unsaturated aldehydes. This application is facilitated by chiral N,N′-dioxide-FeSO4 complexes, demonstrating the compound's versatility in asymmetric synthesis and its potential in producing enantiomerically enriched products (Chang et al., 2008).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of Schiff bases derived from 1-(4-methoxyphenyl)-2-(2-pyridinylthio)ethanone. These studies highlight the compound's role in generating derivatives with notable antimicrobial activities, indicating its potential in the development of new antimicrobial agents (Puthran et al., 2019).
Environmental and Material Science Applications
In material science, derivatives of 1-(4-methoxyphenyl)-2-(2-pyridinylthio)ethanone have been investigated for their conductive properties. Polymers synthesized from this compound have shown promise in applications requiring electrical conductivity, highlighting its potential in the development of new materials for electronics and sensor technology (Pandule et al., 2014).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-17-12-7-5-11(6-8-12)13(16)10-18-14-4-2-3-9-15-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOVEFGEVNNEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5564095.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5564101.png)


![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N,3,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564122.png)
![3,4-dimethoxy-2-[(3-methyl-3-phenylpiperidin-1-yl)methyl]pyridine](/img/structure/B5564127.png)
![3-[(7-CHLORO-4-QUINOLYL)AMINO]-2-NAPHTHOIC ACID](/img/structure/B5564131.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B5564147.png)
![N-[cyclopropyl(4-methoxyphenyl)methyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5564159.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]pyrrolidin-3-amine](/img/structure/B5564178.png)



